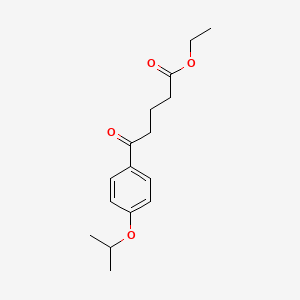

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

Description

Contextual Significance within Organic and Medicinal Chemistry Research

While specific research on Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The isopropoxyphenyl group, for instance, is a feature of various biologically active molecules. For example, 2-Isopropoxyphenyl methylcarbamate is known for its insecticidal properties. cymitquimica.comnih.govbeyondpesticides.org The presence of both a ketone and an ester group offers multiple points for chemical modification, making it a potentially versatile scaffold or intermediate in the synthesis of more complex molecules.

Historical Perspective of Related Valerate (B167501) Derivatives in Chemical Research

Valeric acid, the parent carboxylic acid of valerate esters, was first isolated from the valerian plant (Valeriana officinalis). wikipedia.orgontosight.ai Historically, valerian root has been used in traditional medicine. wikipedia.orgchemeurope.com The study of valeric acid and its derivatives has a long history in chemistry, with its esters being recognized for their pleasant, fruity odors, leading to their use in perfumes, cosmetics, and as food additives. wikipedia.orgquora.com In medicinal chemistry, valerate esters have been utilized as pro-drugs to improve the bioavailability of certain therapeutic agents.

Structural Features and Nomenclature of this compound

The systematic IUPAC name for this compound is ethyl 5-(4-isopropoxyphenyl)-5-oxopentanoate. chemicalbook.comnih.gov Its chemical structure combines a flexible aliphatic chain with a rigid aromatic ring, a common feature in many pharmacologically active compounds.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| CAS Number | 898757-71-6 chemicalbook.com |

| Molecular Formula | C16H22O4 chemicalbook.com |

| Molecular Weight | 278.34 g/mol chemicalbook.com |

| SMILES | CCOC(=O)CCCC(=O)c1ccc(cc1)OC(C)C |

| Boiling Point (Predicted) | 399.4±22.0 °C |

| Density (Predicted) | 1.052±0.06 g/cm3 |

Data sourced from publicly available chemical databases.

Current Research Gaps and Future Perspectives on this compound

A thorough review of scientific literature reveals a significant gap in the research specifically dedicated to this compound. There is a lack of published studies on its synthesis, biological activity, and potential applications. This absence of data presents a clear opportunity for future research.

Future investigations could focus on:

Synthesis: Developing and optimizing synthetic routes to produce this compound and its analogs.

Biological Screening: Evaluating the compound for a range of biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, given the known bioactivity of related structural motifs.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to its structure affect its biological activity.

Material Science Applications: Investigating its potential use as a building block for novel polymers or other materials.

The unique combination of functional groups within this compound makes it a candidate for further exploration in both medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-5-(4-propan-2-yloxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-19-16(18)7-5-6-15(17)13-8-10-14(11-9-13)20-12(2)3/h8-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDNYGILRCKCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645789 | |

| Record name | Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-71-6 | |

| Record name | Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 5 Oxo 5 4 Isopropoxyphenyl Valerate

Retrosynthetic Analysis of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnections. The most logical approach involves disconnecting the ester and the aryl ketone functionalities.

The ester linkage can be retrosynthetically cleaved through a functional group interconversion (FGI) to its corresponding carboxylic acid, 5-oxo-5-(4-isopropoxyphenyl)valeric acid, and ethanol (B145695). This disconnection points towards a classical esterification reaction as a forward synthetic step.

The second key disconnection breaks the bond between the aromatic ring and the ketone, suggesting a Friedel-Crafts acylation reaction. This step identifies isopropoxybenzene (B1215980) and a derivative of glutaric acid, such as glutaric anhydride (B1165640) or a mono-esterified acyl chloride, as the precursor synthons. This two-step retrosynthetic pathway provides a clear and efficient strategy for the synthesis of the target compound.

Classical Esterification Approaches for Valerate (B167501) Ester Formation

The formation of the ethyl valerate ester from its corresponding carboxylic acid is a fundamental transformation in organic synthesis. Two primary methods are commonly employed: acid-catalyzed esterification and coupling reagent-mediated esterification.

Acid-Catalyzed Esterification for this compound Synthesis

Acid-catalyzed esterification, also known as the Fischer-Speier esterification, is a widely used method for the synthesis of esters from carboxylic acids and alcohols. synarchive.comorganic-chemistry.org In the context of synthesizing this compound, this would involve reacting 5-oxo-5-(4-isopropoxyphenyl)valeric acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com

The reaction proceeds via protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. To drive the equilibrium towards the product, it is common practice to either use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

Table 1: Key Parameters in Acid-Catalyzed Esterification

| Parameter | Description | Typical Conditions for Valerate Synthesis |

| Carboxylic Acid | 5-oxo-5-(4-isopropoxyphenyl)valeric acid | 1 equivalent |

| Alcohol | Ethanol | Large excess (often used as solvent) |

| Acid Catalyst | Sulfuric acid, p-toluenesulfonic acid | Catalytic amount (e.g., 1-5 mol%) |

| Temperature | Varies depending on reactants | Reflux temperature of ethanol |

| Reaction Time | Several hours to completion | Monitored by TLC or GC |

Advanced Synthetic Routes for the Aryl Ketone Moiety of this compound

The formation of the 4-isopropoxybenzoyl group is a critical step in the synthesis of the target molecule. Friedel-Crafts acylation is the most direct method, though alternative aromatic substitution reactions can also be considered.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group. youtube.com In the synthesis of this compound, this reaction would involve the acylation of isopropoxybenzene. The acylating agent can be either glutaric anhydride or a mono-esterified derivative like ethyl 4-(chloroformyl)butanoate. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required to activate the acylating agent. youtube.com

The isopropoxy group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position, which is sterically less hindered, leading to the desired 4-substituted product. The reaction typically proceeds by the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

A potential two-step approach involves the Friedel-Crafts acylation of isopropoxybenzene with glutaric anhydride to yield 5-oxo-5-(4-isopropoxyphenyl)valeric acid, which is then subjected to esterification as described in section 2.2. rsc.org

Alternative Aromatic Substitution Reactions for Ketone Introduction

While Friedel-Crafts acylation is a primary method, other reactions can also be employed to introduce the ketone functionality onto the aromatic ring, particularly for substrates that may not be compatible with standard Friedel-Crafts conditions.

One such alternative is the Fries rearrangement . wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. ajchem-a.comajchem-a.comchemistrylearner.com For the synthesis of the target molecule's precursor, one could envision the acylation of 4-isopropoxyphenol (B1293736) with a suitable valeric acid derivative, followed by a Fries rearrangement to introduce the ketone at the desired position.

Another potential route is the Hoeben-Hoesch reaction , which involves the reaction of a nitrile with an electron-rich aromatic compound in the presence of an acid catalyst to form an aryl ketone. wikipedia.orgthermofisher.comsynarchive.combncollegebgp.ac.in This method is particularly effective for polyhydroxy- and polyalkoxyphenols. In this context, isopropoxybenzene could potentially react with a suitable nitrile-containing valerate derivative to form the desired ketone after hydrolysis of the intermediate ketimine.

These alternative methods provide valuable synthetic flexibility, allowing for the strategic construction of the aryl ketone moiety under various reaction conditions.

Formation of the 4-Isopropoxyphenyl Moiety

The 4-isopropoxyphenyl group is a key structural component of the target molecule. Its synthesis is typically achieved through the formation of an aryl ether linkage, a common transformation in organic chemistry.

Etherification Reactions Involving Isopropoxy Groups

The most common and direct method for forming the isopropoxy-aryl bond is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the 4-isopropoxyphenyl moiety, this would typically involve the reaction of a parasubstituted phenol (B47542) with an isopropyl halide.

The general reaction is as follows:

A phenol, such as 4-hydroxybenzonitrile (B152051) or 4-bromophenol, is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion.

This phenoxide ion then acts as a nucleophile, attacking an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate, in an SN2 reaction to form the ether linkage.

The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions, such as elimination of the isopropyl halide.

Functional Group Interconversions for Aryl Ether Linkages

Possible FGI strategies for aryl ether formation include:

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (e.g., substituted with strong electron-withdrawing groups in the ortho and para positions), a direct displacement of a leaving group (like a halide or nitro group) by an isopropoxide nucleophile can occur.

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction provides a powerful and general method for forming aryl ethers from aryl halides or triflates and alcohols. It offers a broader substrate scope and often proceeds under milder conditions than traditional methods.

Chemo- and Regioselectivity in the Synthesis of this compound

The primary synthetic route to assemble the core structure of this compound is the Friedel-Crafts acylation. wikipedia.org This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of isopropoxybenzene. mt.com Both chemo- and regioselectivity are critical considerations in this step.

Chemoselectivity refers to the preferential reaction of the acylating agent with the aromatic ring over other potential reaction sites. In this synthesis, the high reactivity of the electron-rich isopropoxybenzene ring towards electrophilic attack ensures that acylation occurs on the aromatic ring.

Regioselectivity concerns the position on the aromatic ring where the acylation occurs. The isopropoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. alexandonian.com The positive charge on the intermediate carbocation (the sigma complex) is more effectively stabilized when the electrophile adds to the ortho or para positions.

However, the bulky nature of the isopropoxy group creates significant steric hindrance at the ortho positions. Consequently, the acylation reaction overwhelmingly favors substitution at the sterically more accessible para position, leading to the desired 4-substituted product. alexandonian.combeilstein-journals.org

| Position of Attack | Steric Hindrance | Electronic Effect | Favored Product |

|---|---|---|---|

| Ortho | High (due to bulky isopropoxy group) | Favorable (activating) | Minor or not formed |

| Meta | Low | Unfavorable (deactivating) | Not formed |

| Para | Low | Favorable (activating) | Major Product |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the Friedel-Crafts acylation step is essential for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve this. researchgate.net

Catalyst: A strong Lewis acid is required to generate the highly electrophilic acylium ion from the acyl chloride or anhydride precursor. mt.com Aluminum chloride (AlCl3) is a traditional and effective catalyst, but others like iron(III) chloride (FeCl3) or zinc chloride (ZnCl2) can also be used. beilstein-journals.orgrsc.org The choice and stoichiometry of the catalyst are critical; typically, slightly more than one equivalent is needed as the catalyst complexes with the product ketone.

Solvent: The choice of solvent can influence reaction rate and selectivity. Common solvents include carbon disulfide (CS2), nitrobenzene, or chlorinated hydrocarbons like dichloromethane. More environmentally benign options, such as deep eutectic solvents, have also been explored for Friedel-Crafts reactions. rsc.org

Temperature: Friedel-Crafts acylations are often run at low to moderate temperatures to control the reaction rate and prevent side reactions. The optimal temperature must be determined empirically for the specific substrates. researchgate.net

Acylating Agent: The acylating agent is typically derived from glutaric acid. Ethyl 5-chloro-5-oxopentanoate (the acid chloride of ethyl glutarate) or glutaric anhydride followed by esterification are common choices. The stability and purity of the acylating agent are paramount.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Catalyst | AlCl3, FeCl3, ZnCl2 | Generates acylium ion; activity and stoichiometry affect yield. |

| Solvent | CS2, Dichloromethane, Nitrobenzene | Affects solubility of reagents and reaction rate. |

| Temperature | Typically 0 °C to room temperature | Controls reaction rate and minimizes side-product formation. |

| Reactant Purity | High purity | Prevents unwanted side reactions and improves yield. |

Scalability and Process Chemistry Considerations for this compound Production

Translating the synthesis of this compound from a laboratory scale to industrial production introduces several challenges.

Catalyst Management: Traditional Lewis acids like AlCl3 are used in stoichiometric amounts, are corrosive, and are sensitive to moisture. nih.gov The aqueous workup required to remove the catalyst generates large volumes of acidic waste, posing environmental and cost challenges. The use of solid acid catalysts, such as zeolites, is a more sustainable and scalable alternative, as they can be easily separated and potentially regenerated. mt.com

Thermal Management: Friedel-Crafts reactions are often exothermic. On a large scale, efficient heat removal is crucial to prevent runaway reactions and the formation of undesirable byproducts. This requires specialized reactor designs with effective cooling systems.

Solvent Handling: The use of volatile and often hazardous organic solvents on an industrial scale requires closed systems to prevent emissions and ensure worker safety. Process optimization may focus on minimizing solvent use or substituting traditional solvents with greener alternatives. rsc.orgnih.gov

Product Isolation and Purification: Developing a robust and efficient method for isolating and purifying the final product is key. This may involve crystallization, distillation, or chromatography, each with its own scalability considerations in terms of equipment, solvent use, and throughput.

Enzymatic Synthesis Strategies for Ethyl Valerate Derivatives

While the core synthesis of the target molecule relies on traditional organic reactions, the ester functional group opens the door to biocatalytic approaches, particularly for related, simpler structures like ethyl valerate. nih.gov Enzymatic synthesis offers advantages of high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Lipases are commonly used enzymes for esterification reactions. Studies on the synthesis of ethyl valerate (a flavor compound known for its green apple aroma) have demonstrated the effectiveness of this approach. nih.govaidic.itsigmaaldrich.com

Enzyme Source: Lipases from various microorganisms, including Thermomyces lanuginosus and Burkholderia cepacia, have been successfully employed. nih.govaidic.it

Immobilization: To improve stability and enable reuse, lipases are often immobilized on solid supports like polyhydroxybutyrate (B1163853) (PHB) or sodium alginate. nih.govaidic.it Immobilized enzymes can be easily separated from the reaction mixture, simplifying purification and reducing costs.

Reaction Conditions: The synthesis is typically carried out by reacting valeric acid and ethanol in a non-polar organic solvent like heptane, which can shift the reaction equilibrium towards ester formation. nih.govaidic.it Key parameters optimized in these studies include enzyme concentration, temperature, agitation speed, and the molar ratio of reactants. nih.govaidic.itnih.gov

Research has shown that under optimized conditions, enzymatic synthesis can achieve very high conversion rates. For instance, one study using lipase (B570770) from Thermomyces lanuginosus reported a conversion of approximately 92% to ethyl valerate. nih.gov Another study using lipase from Burkholderia cepacia achieved yields of almost 90%. aidic.it

| Enzyme (Source) | Support | Substrates | Solvent | Achieved Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Lipase (Thermomyces lanuginosus) | Polyhydroxybutyrate (PHB) | Valeric acid, Ethanol | Heptane | ~92% | nih.gov |

| Lipase (Burkholderia cepacia) | Sodium Alginate | Valeric acid, Ethanol | Heptane | ~90% | aidic.it |

Chemical Reactivity and Transformation Studies of Ethyl 5 Oxo 5 4 Isopropoxyphenyl Valerate

Hydrolysis Reactions of the Ester Moiety of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

The ester functional group in this compound can undergo hydrolysis under both acidic and basic conditions to yield 5-oxo-5-(4-isopropoxyphenyl)valeric acid and ethanol (B145695).

Under acidic conditions, the hydrolysis is a reversible process, typically catalyzed by a strong mineral acid such as sulfuric acid or hydrochloric acid. The reaction equilibrium can be shifted towards the products by using a large excess of water.

Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. It is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The product of this reaction is the corresponding carboxylate salt, which can then be acidified to yield the carboxylic acid.

While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, the general mechanisms for ester hydrolysis are well-established.

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Products | Reversibility |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | Carboxylic acid + Alcohol | Reversible |

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH, heat | Carboxylate salt + Alcohol | Irreversible |

Reactions of the Ketone Group in this compound

The ketone carbonyl group in this compound is a site for a variety of important chemical transformations, including reduction to an alcohol and condensation reactions to form new carbon-carbon or carbon-nitrogen bonds.

Reduction to Alcohol Derivatives

The ketone group can be selectively reduced to a secondary alcohol, yielding ethyl 5-hydroxy-5-(4-isopropoxyphenyl)valerate. This transformation is crucial in the synthesis of bilastine (B1667067). Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is chemoselective for the ketone in the presence of the ester group.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester functionalities. For a complete reduction of the ketone down to a methylene (B1212753) (-CH₂-) group, harsher methods like the Clemmensen (using amalgamated zinc and concentrated HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base at high temperatures) reductions would be employed. However, these conditions might also affect the ester group. In the context of bilastine synthesis, a specific method involving a hydrosilane reagent in the presence of an acid has been reported. google.com

Table 2: Reduction of the Ketone Group

| Reagent/Method | Product | Comments |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Chemoselective for the ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | Diol | Reduces both ketone and ester. |

| Clemmensen Reduction (Zn(Hg), HCl) | Alkane | Harsh acidic conditions. |

| Wolff-Kishner Reduction (H₂NNH₂, KOH, heat) | Alkane | Harsh basic conditions. |

| Hydrosilane and Acid | Alkane | Used in bilastine synthesis. google.com |

Condensation Reactions

The ketone carbonyl group can undergo condensation reactions with various nucleophiles. For instance, it can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. These reactions are typically catalyzed by an acid. While specific examples of condensation reactions with this compound are not detailed in readily available literature, this reactivity is a fundamental characteristic of ketones.

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating isopropoxy group. This group is an ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the isopropoxy group. However, the para position is already substituted, so substitution is directed to the ortho positions. The long alkyl chain with the ketone and ester is a deactivating group, but its influence is generally weaker than the activating effect of the isopropoxy group.

Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide with a Lewis acid catalyst). Specific studies on these reactions for this particular compound are not widely published.

Oxidative Transformations of this compound

The oxidative transformation of this compound can occur at several positions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions could potentially cleave the molecule. Milder and more specific oxidation reactions are also possible. For instance, the Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be expected to oxidize the ketone to an ester. The migratory aptitude of the aryl group being greater than the alkyl group would likely lead to the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the phenyl ring.

Nucleophilic Attack at the Ester Carbonyl of this compound

The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to a nucleophilic acyl substitution. Besides hydrolysis (with water or hydroxide as the nucleophile), other nucleophiles can react at this site. For example, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amide (ammonolysis). Reaction with Grignard reagents would lead to the formation of a tertiary alcohol after the addition of two equivalents of the organometallic reagent. In the context of bilastine synthesis, the ester group is often hydrolyzed to the corresponding carboxylic acid, which is then coupled with another intermediate. google.comgoogle.com

Lack of Specific Research Hinders Detailed Analysis of this compound Derivatization

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific research focused on the chemical reactivity and derivatization of this compound. As a result, a detailed article on its derivatization reactions for structural modification, complete with data tables and specific research findings, cannot be generated at this time.

The inquiry into the transformation studies of this specific compound did not yield any published papers, patents, or database entries detailing its reactions. While the functional groups present in the molecule—a ketone and an ethyl ester—are common and their reactivity is well-documented in organic chemistry, applying this general knowledge to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy for this report.

For a thorough and factual article as requested, information on reaction conditions, reagents, yields, and the spectroscopic data of the resulting derivatives is necessary. This information is typically found in peer-reviewed scientific journals. The absence of such publications for this compound makes it impossible to provide the detailed and specific content outlined in the user's request.

Further research would be required to be conducted and published on the derivatization of this compound before a scientifically accurate article on this topic can be written. At present, the global scientific community has not made such findings publicly available.

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Oxo 5 4 Isopropoxyphenyl Valerate

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to show a characteristic splitting pattern. The protons ortho to the carbonyl group are likely to be deshielded and appear at a higher chemical shift compared to the protons ortho to the isopropoxy group. The methylene (B1212753) protons of the valerate (B167501) chain will exhibit complex splitting patterns due to coupling with adjacent methylene groups. The ethyl ester and isopropoxy groups will also show characteristic signals.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (ortho to C=O) | 7.9 | Doublet | 8.5 |

| Aromatic (ortho to O-iPr) | 6.9 | Doublet | 8.5 |

| Isopropoxy CH | 4.6 | Septet | 6.0 |

| Ethyl O-CH₂ | 4.1 | Quartet | 7.1 |

| Methylene (adjacent to C=O) | 3.0 | Triplet | 7.2 |

| Methylene (adjacent to ester) | 2.4 | Triplet | 7.2 |

| Central Methylene | 2.0 | Quintet | 7.2 |

| Isopropoxy CH₃ | 1.3 | Doublet | 6.0 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the ketone and the ester are expected to appear at the most downfield chemical shifts. The aromatic carbons will have signals in the range of 115-165 ppm, with the carbon attached to the oxygen of the isopropoxy group being the most deshielded. The aliphatic carbons of the valerate, ethyl, and isopropoxy groups will appear at upfield chemical shifts.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone C=O | 198.5 |

| Ester C=O | 173.0 |

| Aromatic C-O | 163.0 |

| Aromatic C-C=O | 130.5 |

| Aromatic CH (ortho to C=O) | 129.0 |

| Aromatic C (ipso) | 128.0 |

| Aromatic CH (ortho to O-iPr) | 115.0 |

| Isopropoxy CH | 70.0 |

| Ethyl O-CH₂ | 60.5 |

| Methylene (adjacent to C=O) | 37.0 |

| Methylene (adjacent to ester) | 33.0 |

| Central Methylene | 20.0 |

| Isopropoxy CH₃ | 22.0 |

To confirm the assignments made from 1D NMR spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent methylene groups of the valerate chain and between the methyl and methine protons of the ethyl and isopropoxy groups. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignment of each protonated carbon in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Aromatic Ketone) | 1680 - 1695 |

| C=O (Ester) | 1730 - 1745 |

| C-O (Ester) | 1100 - 1300 |

| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) |

| C-H (Aromatic) | 3000 - 3100 (stretch) and 690 - 900 (out-of-plane bend) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular formula of this compound is C₁₆H₂₂O₄, which corresponds to a molecular weight of approximately 278.34 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 278. The fragmentation pattern would likely involve the cleavage of the ester and ketone functionalities, as well as the isopropoxy group. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the isopropoxy group (-OCH(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₁₆H₂₂O₄. For example, the calculated exact mass for C₁₆H₂₂O₄ is 278.1518. An HRMS measurement would be expected to yield a value very close to this, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound (molar mass: 278.34 g/mol ), the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation.

Expected fragmentation pathways would likely involve the cleavage of the ester and ketone functionalities, as well as the ether linkage. Key fragment ions would correspond to the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage at the carbonyl groups. The isopropoxy group attached to the phenyl ring would also produce characteristic fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments would allow for the reconstruction of the compound's structure, confirming the connectivity of the ethyl valerate chain to the 4-isopropoxyphenyl moiety.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the compound's structure, conformation, and intermolecular interactions in the solid state. However, no published crystallographic data for this specific compound exists.

Unit Cell Parameters and Space Group Determination

To perform X-ray crystallography, a single crystal of this compound would be required. The analysis would begin by determining the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. The diffraction pattern's symmetry would also reveal the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements within the unit cell.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Once the crystal structure is solved, a detailed geometric analysis is possible. This includes the precise measurement of all bond lengths (e.g., C=O, C-O, C-C), bond angles, and torsional (dihedral) angles. This data would confirm the expected hybridization of atoms and reveal any strain or unusual geometry within the molecule. For instance, the planarity of the phenyl ring and the geometry around the ketone and ester groups could be precisely defined.

Conformation and Stereochemistry Elucidation

X-ray crystallography would elucidate the preferred conformation of the molecule in the solid state. This includes the orientation of the flexible valerate chain relative to the rigid 4-isopropoxyphenyl group. The torsional angles along the aliphatic chain would define its specific fold. If chiral centers were present, their absolute stereochemistry (R/S configuration) could be unambiguously determined.

UV-Visible Spectroscopy and Electronic Transitions of this compound

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the spectrum would be dominated by absorptions due to the aromatic ring and the carbonyl groups.

The benzene ring substituted with an auxochronic isopropoxy group and a chromophoric keto-group would likely exhibit characteristic absorptions. These would correspond to π → π* transitions within the aromatic system. The carbonyl (C=O) groups of the ketone and the ester would be expected to show weaker n → π* transitions at longer wavelengths. The position and intensity of the absorption maxima (λmax) would be influenced by the solvent used for the analysis.

Computational and Theoretical Investigations of Ethyl 5 Oxo 5 4 Isopropoxyphenyl Valerate

Spectroscopic Property Predictions from Computational Models:No computational models predicting the spectroscopic properties (such as IR, NMR, or UV-Vis spectra) of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate were found.

Without these foundational research studies, generating the requested article with the required depth, data tables, and detailed findings is not feasible while adhering to the principles of scientific accuracy and avoiding the creation of speculative or unverified information. The methodologies mentioned are standard in computational chemistry for characterizing novel compounds, but it appears that this compound has not yet been the subject of such detailed public investigation.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions. For a compound like this compound, density functional theory (DFT) would be a primary method to map out potential reaction pathways. Such studies would involve identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition state theory is central to understanding reaction kinetics. Computational methods are used to locate the transition state, which is a first-order saddle point on the potential energy surface. The vibrational frequency analysis of the transition state structure is crucial; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming its identity as a true transition state. The energy barrier, calculated as the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

For keto esters, common reactions for computational study include enolate formation, aldol-type reactions, and reductions of the ketone or ester functionalities. The specific substituents, in this case, the 4-isopropoxyphenyl group, would be expected to influence the electronic properties and steric hindrance of the reaction center, thereby affecting the reaction mechanism and energetics. These effects can be quantified through computational analysis.

Hypothetical Data Table for a Reaction of this compound:

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant | B3LYP/6-31G(d) | 0.0 | C=O bond length: 1.22 Å |

| Transition State | B3LYP/6-31G(d) | +15.2 | Forming C-C bond: 2.15 Å |

| Product | B3LYP/6-31G(d) | -5.8 | New C-C bond length: 1.54 Å |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics of this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide insights into its conformational flexibility and its interactions with solvent molecules.

The conformational landscape of a flexible molecule like this valerate (B167501) derivative can be complex. MD simulations can explore the different accessible conformations and determine their relative populations. This is crucial as the reactivity and physical properties of a molecule can be highly dependent on its preferred conformation. The isopropoxy and ethyl ester groups, along with the alkyl chain, contribute to the molecule's flexibility.

Solvent effects play a critical role in chemical reactions and molecular behavior. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions such as hydrogen bonding and van der Waals forces. The radial distribution function (RDF) is a common analytical tool derived from MD simulations that provides information about the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This can reveal the structure of the solvent shell around the molecule and highlight key interaction sites.

Hypothetical Data Table from a Molecular Dynamics Simulation of this compound in Water:

| Solute Atom/Group | Solvent Atom | Peak of RDF (Å) | Coordination Number |

| Carbonyl Oxygen | Water Hydrogen | 1.8 | 2.5 |

| Ester Oxygen | Water Hydrogen | 1.9 | 2.1 |

| Isopropoxy Oxygen | Water Hydrogen | 2.0 | 1.8 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Biological and Mechanistic Research on Ethyl 5 Oxo 5 4 Isopropoxyphenyl Valerate

In Vitro Enzyme Inhibition Studies of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate and Analogs

Inhibition of Cyclooxygenase (COX) Enzymes by Valerate (B167501) Derivatives

Cyclooxygenase (COX) enzymes are key players in the biological conversion of arachidonic acid into prostaglandins, which are inflammatory mediators. The inhibition of these enzymes is a major strategy for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) act as competitive inhibitors of COX. The therapeutic anti-inflammatory effects of NSAIDs are due to the inhibition of COX-2, while the unwanted side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1 activity. Consequently, the development of selective COX-2 inhibitors is a significant area of research.

Research into various chemical scaffolds has aimed to identify potent and selective COX-2 inhibitors. While direct studies on this compound are not extensively documented in publicly available literature, the inhibitory activities of various valerate and isoxazoline (B3343090) derivatives have been evaluated. For instance, certain 4,5-diphenyl-4-isoxazoline derivatives have shown potent and selective COX-2 inhibition. One such derivative, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, demonstrated a COX-2 IC50 value of 0.004 µM, indicating strong inhibitory action. Molecular modeling of this compound suggested that a substituent at the C-3 position of the central isoxazoline ring is crucial for selective COX-2 inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline (13j) | 258 | 0.004 | 64500 |

| 4-(4-fluorophenyl)-2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-isoxazoline (13k) | >100 | 0.0316 | >3162 |

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation by Related Compounds

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical network in regulating cell proliferation, growth, survival, and motility. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger, PIP3, recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.

Natural compounds and their synthetic analogs have been investigated for their ability to modulate the PI3K/AKT/mTOR signaling cascade. For example, resveratrol (B1683913) has been shown to inhibit this pathway, which contributes to its anticancer properties. mdpi.com While specific data on this compound is not available, compounds with similar structural motifs are often explored for their potential to interact with key signaling molecules. The activation of the PI3K pathway is linked to increased levels of PIP3, which in turn activates the AKT pathway, leading to cellular progression and survival. nih.gov The development of small-molecule inhibitors that target different nodes of this pathway, including PI3K isoforms and AKT, is an active area of cancer research. mdpi.comnih.gov

Sphingosine-1-Phosphate (S1P) Receptor Agonism/Antagonism by Related Compounds

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that are involved in regulating a multitude of fundamental biological processes. nih.gov These include cell proliferation, migration, angiogenesis, and immune cell trafficking. nih.gov There are five subtypes of S1P receptors, designated as S1P1-5, which are expressed in various tissues and exhibit different cell specificities. nih.gov

Modulators of S1P receptors have therapeutic potential, particularly in the context of autoimmune diseases. The efficacy of S1P receptor agonists in some autoimmune conditions is attributed to their ability to impair the recirculation of autoreactive lymphocytes by sequestering them within secondary lymphoid organs.

While research specifically detailing the interaction of this compound with S1P receptors is limited, studies on related structures highlight the importance of specific chemical moieties for activity. For instance, the 3-chloro-4-isopropoxy phenyl group has been identified as being crucial for the in vitro potency of certain S1P receptor modulators. The development of selective agonists and antagonists for S1P receptor subtypes is an ongoing effort to create more targeted therapies with fewer side effects. For example, VPC03090-P has been identified as an S1P1/3-selective antagonist. nih.gov

| Compound | Receptor Target | Activity | EC50 / IC50 (nM) |

|---|---|---|---|

| VPC03090-P | hS1P4 | Agonist | 17.7 |

| VPC03090-P | hS1P5 | Agonist | 2.4 |

| S1P | hS1P4 | Agonist | 56 |

| S1P | hS1P5 | Agonist | 4.4 |

Sirtuin (SIRT) Modulating Activities of Analogs

Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in regulating various cellular processes, including gene expression, DNA repair, metabolism, and oxidative stress defense. There are seven members of the sirtuin family in mammals, SIRT1 through SIRT7. The modulation of sirtuin activity by small molecules has garnered significant interest due to its potential therapeutic applications in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

The activation of SIRT1, in particular, has shown promise for its cardioprotective effects. Research has focused on discovering new SIRT1 activators, both from natural sources and through synthetic chemistry. While there is no specific information on this compound, studies on synthetic analogs of natural polyphenols have led to the discovery of new SIRT1-activating derivatives. These derivatives are often characterized by phenolic rings spaced by various linkers. The evaluation of such compounds in enzymatic assays helps to determine their ability to activate SIRT1.

Arginine Methyltransferase Inhibition by Related Compounds

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a significant role in numerous cellular processes, including signal transduction, gene transcription, and DNA repair. The dysregulation of PRMT activity has been implicated in several diseases, most notably cancer, making them attractive targets for drug discovery.

There are nine known PRMTs in humans, which are classified into three types based on the type of methylation they catalyze. The development of potent and selective inhibitors for different PRMT isoforms is an active area of research. While no specific data exists for this compound, various small molecules have been identified as PRMT inhibitors. For example, CMP5 and HLCL61 are known inhibitors of PRMT5.

| Compound | Cell Line | IC50 (µM) | Time (h) |

|---|---|---|---|

| CMP5 | ATL-related cell lines | 3.98 - 21.65 | 120 |

| CMP5 | T-ALL cell lines | 32.5 - 92.97 | 120 |

| HLCL61 | ATL-related cell lines | 3.09 - 7.58 | 120 |

| HLCL61 | T-ALL cell lines | 13.06 - 22.72 | 120 |

Squalene (B77637) Synthase Inhibition by Related Compounds

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. nih.gov It catalyzes the first committed step in the formation of sterols by converting two molecules of farnesyl pyrophosphate into squalene. nih.gov Inhibition of this enzyme presents an alternative approach to lowering cholesterol levels compared to statins, which target an earlier step in the pathway. By inhibiting squalene synthase, the production of cholesterol can be reduced without affecting the synthesis of other essential molecules derived from earlier intermediates in the mevalonate (B85504) pathway. nih.gov

Esterase-Mediated Hydrolysis and Metabolic Implications of Valerate Esters

There is no specific information available in the scientific literature regarding the esterase-mediated hydrolysis of this compound or its metabolic implications.

Interaction with Molecular Targets: Receptor Binding and Allosteric Modulation by this compound

No studies on the receptor binding or allosteric modulation properties of this compound have been published.

Ligand-Receptor Docking Studies

There are no publicly available ligand-receptor docking studies for this compound.

Protein-Ligand Interaction Mechanisms

The mechanisms of interaction between this compound and any protein targets have not been described in the literature.

Modulation of Specific Biological Pathways by this compound

Information on the modulation of any specific biological pathways by this compound is not available.

Impact on Metabolic Pathways (e.g., Lipid Metabolism)

The effect of this compound on lipid metabolism or any other metabolic pathway has not been investigated in published studies.

Anti-Inflammatory Pathways and Mechanisms

There is no evidence in the scientific literature to suggest that this compound has any anti-inflammatory properties or interacts with inflammatory pathways.

Antimicrobial Efficacy and Mechanisms of Action

There is currently no publicly available scientific literature detailing the antimicrobial efficacy or the mechanisms of action of this compound against any tested microorganisms. Studies on the antibacterial or antifungal properties of this specific compound have not been reported in the reviewed scientific databases.

Antitumor Effects on Cell Lines (in vitro mechanistic studies)

Similarly, no in vitro studies on the antitumor effects of this compound on any cancer cell lines have been published in the accessible scientific literature. Consequently, there is no information available regarding its potential mechanisms of anticancer action.

Enzymatic Biotransformations of this compound (in vitro investigations)

Investigations into the enzymatic biotransformation of this compound have not been reported in the available scientific literature.

There are no published in vitro studies that have investigated the metabolism of this compound by cytochrome P450 (CYP) enzymes. Therefore, its metabolic profile and the specific CYP isoforms involved in its potential biotransformation remain unknown.

Consistent with the lack of metabolism studies, there is no information available on the in vitro metabolites of this compound. The metabolic pathways for this compound have not been elucidated.

Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in publicly accessible research concerning the chemical compound this compound. Specifically, there is no detailed information regarding its derivatization or comprehensive Structure-Activity Relationship (SAR) studies. This absence of data prevents a thorough analysis based on the requested outline, which includes systematic modifications of its valerate backbone, exploration of substituents on the phenyl ring, alterations of the terminal ester group, introduction of heterocyclic bioisosteres, and Quantitative Structure-Activity Relationship (QSAR) modeling.

While general principles of medicinal chemistry and drug design can be applied to hypothesize potential outcomes of such modifications, any such discussion would be purely speculative and not grounded in empirical evidence for this specific compound. The scientific standard for an article of this nature requires detailed research findings, including experimental data and biological activity measurements, none of which are available in the public domain for this compound.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline and strict content requirements at this time. Further research and publication of experimental data on this compound and its analogs are necessary before a comprehensive SAR analysis can be conducted.

Derivatization and Structure Activity Relationship Sar Studies for Ethyl 5 Oxo 5 4 Isopropoxyphenyl Valerate Analogs

Ligand-Based and Structure-Based Drug Design Approaches for New Analogs of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

The design of novel analogs of this compound can be approached from two main computational perspectives: ligand-based and structure-based drug design. The choice between these methods is primarily dictated by the availability of a high-resolution three-dimensional structure of the biological target.

Ligand-Based Drug Design (LBDD) is employed when the structure of the target receptor is unknown. This approach leverages the information from a set of known active molecules to build a model that predicts the activity of new, untested compounds. Key LBDD methods applicable to the this compound scaffold include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

In a hypothetical QSAR study for a series of this compound analogs, various physicochemical descriptors would be correlated with their biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By establishing a mathematical relationship, a predictive QSAR model can be generated to estimate the activity of newly designed analogs before their synthesis, thereby prioritizing candidates with the highest predicted potency.

Structure-Based Drug Design (SBDD) , on the other hand, relies on the known 3D structure of the biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. This approach allows for the direct analysis of the binding site and the interactions between the ligand and the receptor at an atomic level.

For the this compound scaffold, if the target structure were available, molecular docking simulations would be a primary SBDD tool. These simulations would predict the preferred binding orientation and conformation of the analogs within the active site. The insights gained from docking studies, such as identifying key hydrogen bonds, hydrophobic interactions, or steric clashes, are invaluable for designing modifications to the scaffold that can enhance binding affinity and selectivity. For instance, modifications to the isopropoxy group or the ethyl valerate (B167501) chain could be explored to better fit the contours and chemical environment of the binding pocket.

| Drug Design Approach | Requirements | Key Techniques | Application to this compound Analogs |

| Ligand-Based Drug Design (LBDD) | A set of known active and inactive molecules. | QSAR, Pharmacophore Modeling | Predicting the activity of new analogs based on the properties of existing ones. |

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target. | Molecular Docking, Molecular Dynamics | Guiding modifications to the scaffold to improve binding affinity and selectivity. |

Pharmacophore Modeling and Lead Optimization Strategies for this compound Scaffolds

Pharmacophore modeling is a powerful technique that distills the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for the this compound scaffold would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygens), hydrophobic regions (e.g., the isopropoxyphenyl group), and potentially aromatic rings.

This model can be generated from a set of active analogs (ligand-based) or from the interactions observed in a ligand-receptor complex (structure-based). Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the required features, a process known as virtual screening. This allows for the rapid identification of diverse chemical scaffolds that could serve as new starting points for drug discovery.

For example, bioisosteric replacement could be employed to substitute certain functional groups with others that have similar physical or chemical properties, with the aim of improving potency or reducing metabolic liabilities. The isopropoxy group, for instance, could be replaced with other alkoxy groups of varying sizes or with a trifluoromethoxy group to alter its electronic properties and metabolic stability. Similarly, the ethyl ester of the valerate chain could be converted to other esters, amides, or carboxylic acids to modulate its polarity and potential for hydrogen bonding.

The insights gained from SAR studies, coupled with the predictive power of QSAR and pharmacophore models, would guide these optimization efforts. The goal is to develop a comprehensive understanding of how structural modifications to the this compound scaffold influence its biological activity, ultimately leading to the identification of a clinical candidate with an optimal therapeutic profile.

| Optimization Strategy | Description | Potential Modifications to this compound |

| Bioisosteric Replacement | Substitution of a functional group with another that has similar properties. | Replacing the isopropoxy group with other alkoxy or haloalkoxy groups. |

| Functional Group Modification | Altering existing functional groups to change properties like polarity or hydrogen bonding capacity. | Converting the ethyl ester to other esters, amides, or a carboxylic acid. |

| Scaffold Hopping | Identifying new core structures that maintain the key pharmacophoric features. | Using a validated pharmacophore model to find new, structurally distinct active compounds. |

Analytical Method Development for Ethyl 5 Oxo 5 4 Isopropoxyphenyl Valerate

Chromatographic Methods for Purity Assessment and Quantification of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

Chromatographic techniques are fundamental in the analysis of organic compounds, providing the means to separate, identify, and quantify components within a mixture. For a compound like this compound, a multi-faceted chromatographic approach is necessary to address different analytical challenges, from routine purity checks to the quantification of trace impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically the first choice due to the compound's moderate polarity.

The development of a suitable HPLC method involves a systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. The presence of a ketone in the molecule can sometimes lead to peak tailing due to keto-enol tautomerism, which can be mitigated by adjusting the mobile phase pH. chromforum.org An acidic mobile phase is often employed to suppress the ionization of residual silanol (B1196071) groups on the stationary phase and to ensure the analyte is in a single form.

A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier (such as acetonitrile (B52724) or methanol). mdpi.comnih.gov Gradient elution is often preferred over isocratic elution to ensure that impurities with a wide range of polarities are eluted and detected.

Below is a hypothetical data table outlining a developed HPLC method for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be employed for the analysis of volatile impurities or starting materials that may be present in the final product. For instance, residual solvents from the synthesis process can be effectively quantified using headspace GC.

For the analysis of the compound itself by GC, derivatization might be necessary to increase its volatility and thermal stability. However, this is often a more complex approach compared to HPLC. If direct GC analysis is pursued, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be required. The injector and detector temperatures must be carefully optimized to prevent sample degradation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. libretexts.org It allows chemists to quickly assess the consumption of starting materials and the formation of the product. rochester.edu A common synthetic route to this compound could involve a Friedel-Crafts acylation, and TLC is well-suited to monitor the progress of such reactions. youtube.comyoutube.com

The selection of the mobile phase, or eluent, is critical for achieving good separation on a TLC plate. silicycle.com A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the product of around 0.3-0.5, which generally provides the best separation. rochester.edu Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic ring in the molecule will absorb UV radiation.

A typical TLC setup for monitoring the synthesis would involve spotting the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture on the baseline of the TLC plate. libretexts.org This allows for a direct comparison and helps to confirm the identity of the spots.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of chemical compounds.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the detection and quantification of trace-level impurities in this compound. sigmaaldrich.com It can also be applied to the study of potential metabolites if the compound were to be investigated in a biological system. nih.gov

In LC-MS/MS analysis, the parent ion corresponding to the protonated molecule [M+H]+ of this compound would be selected in the first mass spectrometer. This ion is then fragmented, and the resulting product ions are detected in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. protocols.io

Table 2: Representative LC-MS/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (m/z) | 279.16 (calculated for C16H23O4+) |

| Collision Energy | Optimized for fragmentation (e.g., 15-30 eV) |

| Product Ions (m/z) | Fragments corresponding to the loss of the ethoxy group or cleavage of the valerate (B167501) chain |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. researchgate.net In the context of this compound analysis, GC-MS would be primarily used to identify and quantify any volatile impurities, such as residual solvents or by-products from the synthesis. nih.gov

The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical "fingerprint". nih.gov For this compound, characteristic fragments would be expected from the cleavage of the ester group, the isopropoxy group, and the alkyl chain. tdx.catacs.org The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and could be observed in the mass spectrum of this molecule. youtube.com

Lack of Publicly Available Data Prevents Detailed Analytical Method Validation Article for this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and validated analytical data for the chemical compound this compound are not publicly available. This absence of specific information on its analytical method validation—including specificity, sensitivity, accuracy, and precision—precludes the generation of a scientifically accurate and detailed article as requested.

Searches for analytical methods, synthesis, and characterization data for this compound did not yield any publications with the necessary experimental details. The information required to populate data tables and provide in-depth research findings on the validation of analytical methods for this specific compound does not appear to be present in the accessible scientific domain.

Therefore, the creation of an article that adheres to the user's strict outline and content requirements is not possible at this time. The fundamental scientific data needed to discuss the specificity, sensitivity, accuracy, and precision of any analytical method for this compound is not available in the public record.

Future Research Directions and Potential Applications of Ethyl 5 Oxo 5 4 Isopropoxyphenyl Valerate

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate, future research could focus on moving beyond traditional synthesis to more sustainable protocols. Inspiration can be drawn from advancements in the synthesis of other heterocyclic and oxo-containing compounds. For instance, research on isoxazol-5(4H)-one derivatives has demonstrated the efficacy of using water as a green reaction medium and employing organocatalysts, which can lead to high yields without the formation of significant by-products. researchgate.neteurekaselect.com Similarly, the one-pot, multicomponent synthesis of dihydropyrimidinone (DHPM) derivatives, first reported by Pietro Biginelli, showcases a simple and efficient protocol that could be adapted. mdpi.com

Future synthetic strategies for this compound could explore:

One-pot reactions: Combining multiple reaction steps into a single procedure to reduce solvent waste and energy consumption.

Green solvents: Utilizing aqueous media or other environmentally friendly solvents. researchgate.net

Novel catalysts: Investigating the use of reusable and non-toxic catalysts, such as organocatalysts or nanocatalytic systems, to improve reaction efficiency and sustainability. researchgate.neteurekaselect.com

Advanced Computational Approaches for Predictive Modeling and In Silico Screening

Computational chemistry offers powerful tools for predicting molecular properties and screening for potential biological activity before undertaking expensive and time-consuming laboratory work. In silico techniques are crucial for modern drug discovery and materials science. phcog.com For this compound, computational approaches could be used to:

Predict Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, reactivity, and potential for applications in areas like nonlinear optics, a field where organic materials are gaining attention. researchgate.netnih.gov

Virtual Screening for Biological Targets: Molecular docking simulations can predict the binding affinity of this compound and its hypothetical derivatives against various biological targets, such as enzymes or receptors. phcog.comsamipubco.com This approach has been successfully used to evaluate 5-oxo-imidazoline derivatives as potential enzyme inhibitors and to assess the anti-inflammatory potential of other ester-containing compounds. phcog.comsamipubco.com

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing crucial data for its potential development as a therapeutic agent. samipubco.com

Table 1: Potential Computational Studies for this compound

| Computational Method | Research Goal | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic properties and molecular reactivity. | Identification of potential applications in materials science (e.g., nonlinear optics). researchgate.net |

| Molecular Docking | Screen for binding affinity against known biological targets. | Prioritization of the compound for specific therapeutic areas (e.g., as an enzyme inhibitor). phcog.comsamipubco.com |

| Molecular Dynamics (MD) Simulation | Analyze the stability and dynamics of ligand-receptor binding. | Confirmation of stable binding interactions suggested by docking studies. samipubco.com |

| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties. | Early assessment of the compound's viability as a drug candidate. samipubco.com |

Mechanistic Elucidation of Biological Interactions at the Molecular Level

Should in silico screening identify potential biological activity for this compound, the next critical step would be to elucidate the mechanism of action at the molecular level. Understanding how a compound interacts with its biological target is fundamental for rational drug design and development. Research in this area would involve a combination of experimental and computational techniques. For example, studies on 5-oxo-imidazoline derivatives have linked this chemical scaffold to a wide array of therapeutic effects, including anti-inflammatory and anticancer properties, necessitating further investigation into their specific molecular targets. samipubco.com A similar approach for this compound would involve identifying the target and then studying the structural and chemical basis for its interaction.

Design and Synthesis of Next-Generation Derivatives with Improved Target Selectivity

The core structure of this compound serves as a scaffold that can be chemically modified to create a library of derivatives. The goal of such derivatization is to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties. This strategy is widely employed in medicinal chemistry, as seen in the development of novel pyrimidine-5-carbonitrile and 5-oxo-imidazoline derivatives designed as potent and selective anticancer agents. samipubco.comnih.gov

For this compound, future research could involve modifying its key structural components:

The isopropoxy group on the phenyl ring could be substituted with other alkyl or alkoxy groups to modulate lipophilicity and binding interactions.

The phenyl ring could have additional substituents added to explore structure-activity relationships (SAR).

The valerate (B167501) chain could be lengthened, shortened, or functionalized to alter the molecule's flexibility and orientation within a binding site.

Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological process or target. If this compound or one of its derivatives is found to have a highly specific interaction with a particular protein, it could be developed into a chemical probe. This would require the compound to be highly potent and selective for its target. The synthesis of a tryptanthrin (B1681603) derivative, for example, led to a compound that was subsequently investigated for its anticancer activity, illustrating the path from synthesis to biological evaluation. mdpi.com If a specific biological target is confirmed for this compound, it could be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to facilitate the study of its target's function and localization within cells.

Investigation of Stereoisomerism and Enantioselective Synthesis for this compound

Stereoisomerism plays a critical role in the biological activity of many compounds, as stereoisomers can have different affinities for chiral biological targets like enzymes and receptors. The parent structure of this compound is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, enantioselective synthesis is not relevant for the parent compound itself.

However, this area of research would become highly relevant if future derivative design introduces one or more chiral centers into the molecule. For example, modification of the valerate side chain could create a stereocenter. In such cases, it would be essential to develop methods for enantioselective synthesis to isolate and study the individual stereoisomers, as they could exhibit significantly different biological activities.

Green Chemistry Principles in the Synthesis and Transformations of this compound

Applying green chemistry principles to the synthesis and subsequent chemical transformations of this compound is essential for sustainable research and development. This aligns with the goals outlined in section 9.1 but extends to all modifications of the compound. Key principles include atom economy, use of renewable feedstocks, and designing for energy efficiency.

The synthesis of isoxazolone derivatives has been achieved using environmentally benign methods, such as using water as a solvent and employing catalysts that can be easily recovered and reused. researchgate.neteurekaselect.com These approaches minimize waste and environmental impact.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Potential Application | Example from Related Research |

|---|---|---|

| Use of Safer Solvents | Employing aqueous media or other non-toxic solvents to replace traditional organic solvents. | Synthesis of isoxazol-5(4H)-ones in water. researchgate.neteurekaselect.com |

| Catalysis | Using small amounts of highly efficient and reusable catalysts (e.g., organocatalysts) instead of stoichiometric reagents. | Organocatalyzed three-component synthesis of isoxazol-5(4H)-ones. eurekaselect.com |

| Atom Economy | Designing synthetic pathways, such as one-pot multicomponent reactions, that maximize the incorporation of starting materials into the final product. | Biginelli synthesis of dihydropyrimidinones. mdpi.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. | Synthesis of pyrano[3,2-c]chromene derivative at room temperature. nih.gov |

Q & A